4-(2-Methoxyethyl)phenol
Overview
Description
Synthesis Analysis
4-(2-Methoxyethyl)phenol can be synthesized from phenol via a process that includes Friedel-Crafts acylation, etherization, and Clemmensen reduction, achieving an overall yield of 37%. The key steps involve optimizing factors such as solvent, reaction temperature, and catalyst dosage to prepare p-chloroacetylphenol with significant yield, allowing for the recycling of phenol and solvent (Yong, 2005).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related methoxyphenolic compounds have been obtained using DFT (B3LYP) with various basis set calculations. These studies provide insights into the geometry optimization, vibrational spectra, molecular parameters such as bond length and angle, and intramolecular charge transfer through analyses like natural bond orbital (NBO), molecular electrostatic potential (MEP), and more, facilitating a deeper understanding of the molecular structure of 4-(2-Methoxyethyl)phenol and related compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Methoxyethyl)phenol primarily include its interaction with OH radicals, leading to the formation of secondary organic aerosols (SOA) in atmospheric conditions. The gas-phase oxidation mechanism and kinetics of this interaction have been studied using density functional theory (DFT), revealing possible oxidation products such as ketene, phenyldiketones, and nitrophenol compounds. This reaction is significant for understanding the environmental impact and behavior of methoxypheolic compounds in the atmosphere (Yao, Sun, Tang, Zhang, Wu, & Sun, 2020).
Physical Properties Analysis
The physical properties of 4-(2-Methoxyethyl)phenol and related compounds have been thoroughly investigated through experimental and theoretical approaches. These studies involve determining thermodynamic properties such as enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies. Furthermore, spectroscopic investigations provide valuable data on the electronic structure, absorption spectra, and more, contributing to a comprehensive understanding of the physical characteristics of methoxyphenols (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
Chemical Properties Analysis
The chemical properties of 4-(2-Methoxyethyl)phenol, including its reactivity and interaction with other molecules, have been explored in depth. Studies involving the synthesis and characterization of chlorinated 4-Methoxyphenols provide insights into the chemical behavior and potential applications of these compounds. The ability to form strong intermolecular and intramolecular hydrogen bonds is a critical aspect of their chemical properties, influencing their stability, reactivity, and function in various chemical contexts (Knuutinen, Autio, Klein, Kivelä, Virkki, & Lahtiperä, 1988).
Scientific Research Applications
Synthesis Applications : Zinin et al. (2017) demonstrated the efficient synthesis of 4-(2-chloroethoxy)phenol and 4-(3-chloropropoxy)phenol, with potential use in carbohydrate chemistry for synthesizing glycosides with a universal 4-(-chloroalkoxy) motif (Zinin et al., 2017).
Chemical Coupling : Marques et al. (1998) investigated the selective coupling of 4-substituted 2-methoxy phenols using methyltributylammonium permanganate in dichloromethane, which is significant for preserving other easily oxidized moieties during the preparation of dimers (Marques et al., 1998).
Anticancer Activity : Sukria et al. (2020) found that 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol shows weak anticancer activity against T47D breast cancer cells, providing insights into its potential pharmaceutical applications (Sukria et al., 2020).
Optical Applications : Hijas et al. (2018) reported that 2-methoxy-4(phenyliminomethyl)phenol crystals exhibit non-linear optical activity and potential for reverse saturable absorption applications, highlighting its significance in photonics and optoelectronics (Hijas et al., 2018).
Electronic Structure Analysis : Koşar and Albayrak (2011) studied the complex electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol and its energetic behavior in solvent media using density functional theory, providing insights into its chemical properties (Koşar & Albayrak, 2011).
Atmospheric Chemistry : Yao et al. (2021) examined the atmospheric oxidation of 4-(2-Methoxyethyl) phenol by OH radical in the presence of O2 and NOx, contributing to the understanding of its environmental impact and the formation of secondary organic aerosols (Yao et al., 2021).
New Synthesis Process : Yong (2005) presented a new process for synthesizing 4-(2′-methoxyethyl)phenol with potential for recycling remaining phenol and solvent, indicating industrial applicability (Yong, 2005).
Safety And Hazards
4-(2-Methoxyethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
While the future directions of 4-(2-Methoxyethyl)phenol are not explicitly mentioned in the search results, it is noted that it is an important pharmaceutical intermediate, mainly used in the manufacture of effective drugs for the treatment of cardiovascular disease metoprolol . This suggests potential for continued use and study in pharmaceutical applications.
properties
IUPAC Name |
4-(2-methoxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGEALAEQKPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073564 | |
Record name | Phenol, 4-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)phenol | |
CAS RN |
56718-71-9 | |
Record name | 4-(2-Methoxyethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56718-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methoxyethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(2-methoxyethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-METHOXYETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY1W0AKW8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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